4-Acetamido-2-chloro-3-methylphenylboronic acid
CAS No.:
Cat. No.: VC13650791
Molecular Formula: C9H11BClNO3
Molecular Weight: 227.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BClNO3 |
|---|---|
| Molecular Weight | 227.45 g/mol |
| IUPAC Name | (4-acetamido-2-chloro-3-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C9H11BClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4,14-15H,1-2H3,(H,12,13) |
| Standard InChI Key | HXTPNDCGEJCEQY-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecule consists of a phenyl ring with three substituents:
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Acetamido group (-NHCOCH3) at the 4-position, introducing hydrogen-bonding capacity and electron-withdrawing effects.
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Chloro group (-Cl) at the 2-position, contributing steric bulk and electron-withdrawing characteristics.
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Methyl group (-CH3) at the 3-position, enhancing hydrophobicity and steric hindrance.
The boronic acid moiety (-B(OH)2) at the 1-position enables participation in Suzuki-Miyaura cross-coupling reactions .
Physicochemical Profiling
Key properties inferred from structurally similar boronic acids :
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H11BClNO3 |
| Molecular Weight | 227.46 g/mol |
| Log P (Predicted) | 1.2–1.8 (moderate lipophilicity) |
| Solubility in Water | ~0.5–1.2 mg/mL (low solubility) |
| pKa (Boronic Acid) | ~8.5–9.5 |
| Hydrogen Bond Donors/Acceptors | 3/4 |
The acetamido group increases polarity compared to simpler arylboronic acids like phenylboronic acid (Log P ~1.4) , while the chloro and methyl groups slightly elevate hydrophobicity.
Synthesis and Reaction Pathways
General Synthetic Strategy
4-Acetamido-2-chloro-3-methylphenylboronic acid can be synthesized via sequential functionalization of a pre-existing boronic acid scaffold or through Suzuki coupling of halogenated precursors. A plausible route involves:
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Introduction of the Acetamido Group:
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Boronic Acid Installation:
Optimized Reaction Conditions
Data from analogous Suzuki couplings :
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |
| Base | K2CO3 or Na2CO3 |
| Solvent System | 1,4-Dioxane/Water (3:1) |
| Temperature | 80–100°C |
| Reaction Time | 1.5–4 hours |
| Yield | 70–85% |
For example, a related synthesis of 4'-chloro-4-methoxy-3'-methylbiphenyl-3-amine achieved 73.8% yield using PdCl2(dppf) and Na2CO3 in 1,4-dioxane/water at 80°C .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables C-C bond formation with aryl halides, making it valuable for constructing biaryl structures in pharmaceuticals and agrochemicals . For instance:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors or antiviral agents requiring sterically hindered biphenyl motifs.
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Material Science: Preparation of conjugated polymers for organic electronics.
Functional Group Compatibility
The acetamido group’s stability under basic conditions allows retention during coupling reactions, while the chloro group serves as a potential site for further functionalization (e.g., nucleophilic substitution).
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Future Directions and Challenges
Research Gaps
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Solubility Optimization: Structural modifications (e.g., PEGylation) to enhance aqueous solubility for biological applications.
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Catalyst Development: Earth-abundant metal catalysts (e.g., Ni, Fe) to replace palladium in coupling reactions.
Regulatory Considerations
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Toxicological Profiling: Acute and chronic toxicity studies required for pharmaceutical or industrial use.
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Environmental Impact: Biodegradability assessments of boronic acid derivatives.
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